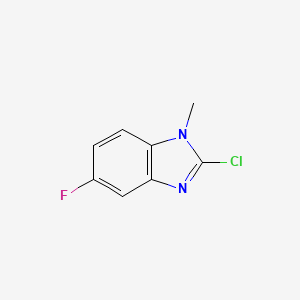
3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid” is a chemical compound with the molecular formula C10H9BrO4 . It is related to other compounds such as “3-(7-bromo-1,3-dioxaindan-5-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one” and "(7-bromo-1,3-dioxaindan-5-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid” can be represented by the InChI code: 1S/C10H9BrO4/c11-6-1-4(8-11-9(13)16-12-8)2-6-7(5)15-3-14-6/h1-2H,3H2, (H,11,12,13) . This indicates that the molecule contains a bromine atom attached to a dioxaindane ring, which is further connected to a propanoic acid group .Physical And Chemical Properties Analysis
The predicted properties of “3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid” include a boiling point of 405.0±45.0 °C, a density of 1.698±0.06 g/cm3, and a pKa of 4.49±0.10 . It is a powder at room temperature .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-dioxin-5-carboxylic acid", "7-bromoindan-1-one", "propanoic acid", "reagents and solvents" ], "Reaction": [ "Step 1: 2,3-dihydro-1,4-dioxin-5-carboxylic acid is reacted with thionyl chloride and pyridine to form 2,3-dihydro-1,4-dioxin-5-yl chloride.", "Step 2: 7-bromoindan-1-one is reacted with magnesium and ether to form the Grignard reagent, which is then reacted with the dioxinyl chloride to form 7-bromo-1,3-dioxaindan-5-yl carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride and pyridine.", "Step 4: The acid chloride is then reacted with propanoic acid in the presence of triethylamine to form the final product, 3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid." ] } | |
Numéro CAS |
1094284-44-2 |
Nom du produit |
3-(7-bromo-1,3-dioxaindan-5-yl)propanoic acid |
Formule moléculaire |
C10H9BrO4 |
Poids moléculaire |
273.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



